

# Technical Support Center: MYC Amplification as a Resistance Mechanism to RMC-7977

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|----------------------|-----------|-----------|
| Compound Name:       | RMC-7977  |           |
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the RAS(ON) multi-selective inhibitor, **RMC-7977**, mediated by MYC amplification.

## **Frequently Asked Questions (FAQs)**

Q1: What is RMC-7977 and what is its mechanism of action?

**RMC-7977** is a highly selective, reversible inhibitor of the active, GTP-bound forms of RAS proteins (KRAS, HRAS, and NRAS), including both mutant and wild-type variants.[1][2] It functions by forming a tri-complex with cyclophilin A (CYPA) and RAS-GTP, which sterically blocks the interaction of RAS with its downstream effectors, thereby inhibiting signal transduction.[1]

Q2: We are observing the development of resistance to **RMC-7977** in our cancer models. What are the known mechanisms of resistance?

While **RMC-7977** can overcome resistance mechanisms that involve the restoration of RAS pathway signaling, acquired resistance can still emerge.[1] A prevalent mechanism of acquired resistance to **RMC-7977** in preclinical models of pancreatic ductal adenocarcinoma (PDAC) is the focal amplification of the MYC oncogene.[2][3]

Q3: How common is MYC amplification as a resistance mechanism to **RMC-7977**?



In preclinical studies using an autochthonous KPC mouse model of pancreatic cancer, focal copy number gains in MYC were observed in a significant portion of tumors that relapsed after an initial response to **RMC-7977**.[1][4] Specifically, one study reported that 64% of **RMC-7977**-resistant tumors exhibited this genetic alteration.[1]

Q4: What is the proposed signaling pathway through which MYC amplification confers resistance to **RMC-7977**?

**RMC-7977** inhibits the RAS pathway, which normally signals downstream to transcription factors, including MYC. By amplifying the MYC gene, cancer cells can bypass the upstream inhibition of RAS by **RMC-7977** and maintain high levels of the MYC oncoprotein. MYC is a critical regulator of cell growth, proliferation, and metabolism, and its overexpression can drive tumor progression independently of RAS signaling.

## **Troubleshooting Guide**

Problem: Our KRAS-mutant cancer cell line/xenograft model is showing reduced sensitivity or acquired resistance to **RMC-7977**.

Possible Cause: Amplification of the MYC gene.

Suggested Troubleshooting Steps:

- Assess MYC Protein Levels: Perform Western blot analysis to compare MYC protein levels
  in your resistant model versus the parental, sensitive model. An upregulation of MYC protein
  in the resistant model would be indicative of this resistance mechanism.
- Analyze MYC Gene Copy Number: Quantify the MYC gene copy number in your resistant and sensitive models using techniques like digital PCR (dPCR) or quantitative PCR (qPCR).
   A significant increase in copy number in the resistant model would confirm MYC amplification.
- Consider Combination Therapy: If MYC amplification is confirmed, consider a combination therapy approach. The combination of **RMC-7977** with a TEAD inhibitor, such as IAG933, has been shown to overcome resistance mediated by increased MYC copy number.[1][4][5]

### **Data Presentation**



Table 1: Illustrative Proliferation Response of KRAS-Mutant Pancreatic Cancer Models to **RMC-7977** 

| Model                                | MYC Status                | RMC-7977<br>Proliferation EC50<br>(nM) | Reference |
|--------------------------------------|---------------------------|--|-----------|
| Parental PDAC Cell<br>Line           | Wild-Type                 | 2.20                                   | [1]       |
| RMC-7977 Resistant<br>PDAC Cell Line | Amplified                 | >100 (Hypothesized)                    | N/A       |
| KPC Mouse Model (Sensitive)          | Wild-Type                 | N/A (Tumor<br>Regression)              | [2]       |
| KPC Mouse Model<br>(Resistant)       | Amplified (64% of tumors) | N/A (Tumor Relapse)                    | [1]       |

Note: The EC50 value for the resistant cell line is hypothesized based on the qualitative descriptions of resistance in the literature. Specific quantitative data directly comparing EC50 values based on MYC status is limited.

# Experimental Protocols Western Blot for MYC Protein Expression

Objective: To qualitatively or semi-quantitatively assess the levels of MYC protein in sensitive versus resistant cells.

#### Methodology:

- Cell Lysis:
  - Wash cell pellets with ice-cold PBS.
  - Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  - Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.



- Collect the supernatant containing the protein lysate.
- Protein Quantification:
  - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE:
  - Load equal amounts of protein (e.g., 20-40 μg) per lane onto a polyacrylamide gel.
  - Run the gel to separate proteins by size.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10)
     overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection:
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
  - Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.



# Digital PCR (dPCR) for MYC Copy Number Variation (CNV) Analysis

Objective: To accurately quantify the copy number of the MYC gene to detect amplification.

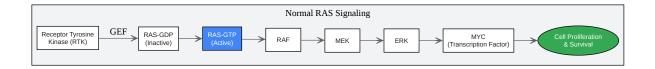
#### Methodology:

- Genomic DNA Extraction:
  - Extract high-quality genomic DNA from both sensitive and resistant cell lines or tumor tissue.
- dPCR Assay Design:
  - Design or obtain a dPCR assay with primers and a probe specific for the MYC gene.
  - Select a reference gene assay (e.g., for a stable, diploid genomic region) for normalization.
- dPCR Reaction Setup:
  - Prepare the dPCR reaction mixture containing the genomic DNA, MYC assay, reference gene assay, and dPCR master mix.
  - Partition the reaction mixture into thousands of individual reactions (nanoplatelets or droplets).
- PCR Amplification:
  - Perform thermal cycling to amplify the target and reference genes within each partition.
- Data Acquisition and Analysis:
  - Read the fluorescence in each partition to determine the number of positive and negative reactions for both the MYC and reference genes.
  - The dPCR software will calculate the concentration of the MYC and reference genes.



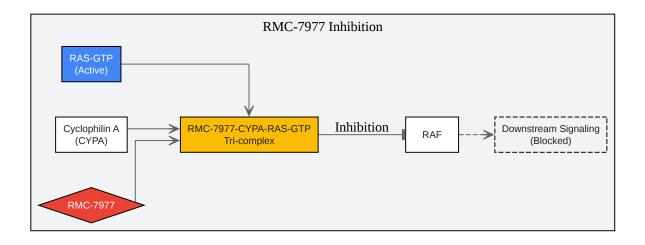
 The copy number of MYC is determined by the ratio of the concentration of the MYC target to the concentration of the reference gene, multiplied by the known copy number of the reference gene (typically 2 for a diploid genome).

### **Visualizations**



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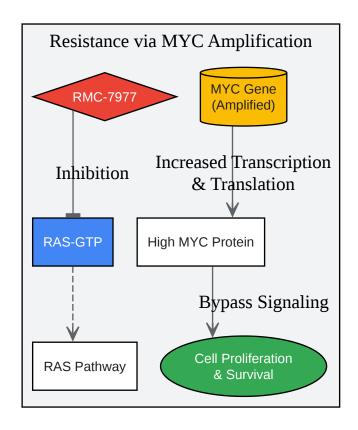
Caption: Simplified RAS signaling pathway leading to cell proliferation.



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Caption: Mechanism of **RMC-7977** action through tri-complex formation.

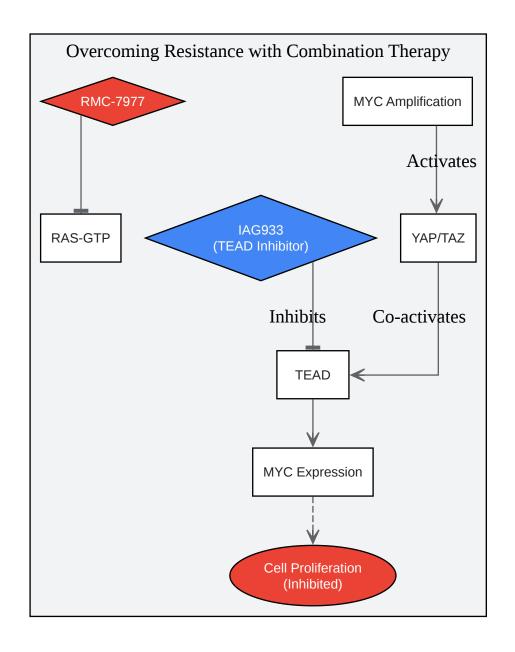




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Caption: MYC amplification as a bypass mechanism for RMC-7977 resistance.





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Caption: RMC-7977 and IAG933 combination to overcome resistance.

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